![molecular formula C17H17Cl2N3O B2444784 Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane CAS No. 1024826-51-4](/img/structure/B2444784.png)
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a useful research compound. Its molecular formula is C17H17Cl2N3O and its molecular weight is 350.24. The purity is usually 95%.
BenchChem offers high-quality Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Transformation Studies
Research also delves into the reactivity and transformation characteristics of related azo and aza compounds. The study of aza[60]fullerene monoadducts, for example, provides insight into the radical reactivity of such compounds, illustrating their potential in forming complex structures with specific reactants like 9-alkyl-substituted fluorenes and dihydroanthracene (Vougioukalakis et al., 2010). Additionally, the examination of unexpected transformations of 1-aza-1,3,4-trienes in alcoholic potassium hydroxide uncovers new classes of aza dienes, highlighting the versatility of these compounds in organic synthesis (Nedolya et al., 2011).
Bioconjugation and Luminescence
In the realm of bioconjugation, a study demonstrates the efficient formation of water- and air-stable aza-ylides using the Staudinger reaction, which is significant for chemical modifications in living cells (Meguro et al., 2018). Furthermore, the self-assembly of lanthanide complexes with 2-aldehyde-8-hydroxyquinolinate-based compounds has been observed to exhibit near-infrared (NIR) luminescence, a property that can be harnessed for various technological applications (Zhang et al., 2015).
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-3-23-22-17-7-10(2)6-15-13(17)9-16(21-20-15)12-5-4-11(18)8-14(12)19/h4-5,8-10H,3,6-7H2,1-2H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFJVYFZSBAKO-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.